3-bromo-4-chloro-1,5-naphthyridine
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Overview
Description
3-Bromo-4-chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloro-1,5-naphthyridine typically involves the halogenation of 1,5-naphthyridine derivatives. One common method is the bromination and chlorination of 1,5-naphthyridine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to ensure selective halogenation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while cross-coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-Bromo-4-chloro-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-4-chloro-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their activity. Additionally, the naphthyridine core can participate in π-π stacking interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1,5-naphthyridine
- 4-Chloro-1,5-naphthyridine
- 3,4-Dichloro-1,5-naphthyridine
Uniqueness
3-Bromo-4-chloro-1,5-naphthyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity
Properties
CAS No. |
2680534-78-3 |
---|---|
Molecular Formula |
C8H4BrClN2 |
Molecular Weight |
243.5 |
Purity |
95 |
Origin of Product |
United States |
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